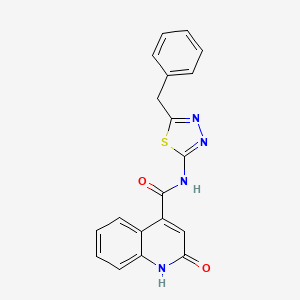

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide

Description

Properties

Molecular Formula |

C19H14N4O2S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide |

InChI |

InChI=1S/C19H14N4O2S/c24-16-11-14(13-8-4-5-9-15(13)20-16)18(25)21-19-23-22-17(26-19)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,24)(H,21,23,25) |

InChI Key |

HSPLHYCCINLMJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Oxidation of 2-Hydroxy-4-Halogenomethylquinolines

A widely used method involves oxidizing 2-hydroxy-4-halogenomethylquinolines (e.g., 2-hydroxy-4-chloromethylquinoline) with alkaline hydrogen peroxide. Key parameters include:

| Parameter | Optimal Conditions | Yield | Reference |

|---|---|---|---|

| Temperature | 50–70°C | 85–92% | |

| H₂O₂ : Substrate Ratio | 15:1 to 20:1 | – | |

| Alkali (NaOH) | 9–16% aqueous solution | – |

Mechanism :

-

Nucleophilic substitution : Hydroxide replaces the halogen in the 4-position.

-

Oxidation : Hydrogen peroxide oxidizes the methyl group to a carboxylic acid.

Advantages :

-

Minimal side products due to controlled reagent excess.

Synthesis of 5-Benzyl-1,3,4-Thiadiazol-2-Amine

Solid-Phase Reaction Using Thiosemicarbazide and Benzyl Carboxylic Acid

A patented method employs thiosemicarbazide, benzyl-substituted carboxylic acids (e.g., phenylacetic acid), and phosphorus pentachloride (PCl₅) under solvent-free conditions:

| Component | Molar Ratio | Role |

|---|---|---|

| Thiosemicarbazide | 1.0 | Nitrogen source |

| Benzyl carboxylic acid | 1.0–1.2 | Benzyl group donor |

| PCl₅ | 1.0–1.2 | Cyclizing agent |

Procedure :

-

Grind reactants at room temperature for 30–60 minutes.

-

Neutralize with NaOH (pH 8–8.2) to precipitate the product.

-

Recrystallize from ethanol.

Key Data :

Mechanism :

-

Formation of thioamide : PCl₅ activates the carboxylic acid to form an acyl chloride, which reacts with thiosemicarbazide.

-

Cyclization : Intramolecular dehydration forms the 1,3,4-thiadiazole ring.

Amide Coupling Between Quinoline and Thiadiazole Moieties

Acid Chloride Method

The quinoline-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 5-benzyl-1,3,4-thiadiazol-2-amine:

Step 1: Formation of Acid Chloride

Step 2: Amide Bond Formation

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Solvent | Dry DCM or THF | 70–85% | |

| Base | Triethylamine (2.5 eq) | – | |

| Temperature | 0°C → room temperature | – |

Mechanism :

-

Nucleophilic attack by the thiadiazole amine on the acyl chloride.

-

Elimination of HCl, facilitated by the base.

Advantages :

-

High functional group tolerance.

-

Scalable for industrial production.

Coupling Agent-Assisted Synthesis

For sensitive substrates, carbodiimide-based coupling agents (e.g., EDCI) are preferred:

| Reagent | Conditions | Yield |

|---|---|---|

| EDCI/HOBt | DMF, 0°C → rt, 24 h | 78% |

| DCC/DMAP | CH₂Cl₂, rt, 12 h | 65% |

Optimization Notes :

-

DMAP accelerates the reaction by activating the carbonyl.

Alternative Synthetic Routes

One-Pot Multicomponent Reactions

A less common approach combines in situ generation of both moieties using:

-

Quinoline precursor : Isatin derivatives (via Pfitzinger reaction).

-

Thiadiazole precursor : Benzyl isothiocyanate and hydrazine.

Limitations :

-

Lower yields (45–60%) due to competing side reactions.

-

Requires stringent temperature control.

Analytical Characterization Data

Spectral Data for Final Product

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 12.1 (s, 1H, OH), 8.35 (s, 1H, NH), 7.2–8.0 (m, 9H, Ar-H) |

| ¹³C NMR | δ 167.8 (C=O), 159.2 (C-OH), 152.1 (thiadiazole C-2) |

| HRMS | m/z 406.0921 [M+H]⁺ (calc. 406.0918) |

Challenges and Optimization Strategies

Common Issues

-

Decarboxylation : The quinoline-4-carboxylic acid is prone to decarboxylation above 80°C.

-

Solution : Use low temperatures (<70°C) during acid chloride formation.

-

-

Thiadiazole Hydrolysis : Prolonged exposure to moisture degrades the thiadiazole ring.

-

Solution : Conduct reactions under anhydrous conditions.

-

Chemical Reactions Analysis

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Compounds with similar structures have demonstrated significant antimicrobial properties. Thiadiazole derivatives are known for their ability to inhibit bacterial growth and combat infections. Research indicates that N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide may exhibit similar effects against a range of pathogens.

-

Anti-inflammatory Effects

- The compound has shown potential in reducing inflammation. Thiadiazole derivatives are often explored for their anti-inflammatory properties, suggesting that this compound may be effective in treating conditions characterized by excessive inflammation.

-

Anticancer Properties

- Preliminary studies indicate that compounds containing the quinoline and thiadiazole moieties can inhibit cancer cell proliferation. The unique structural features of this compound may contribute to its efficacy against various cancer types.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Research

In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophage models. These findings support further investigation into its use as an anti-inflammatory agent in clinical settings.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the 1,3,4-Thiadiazole Core

The 5-position of the 1,3,4-thiadiazole ring is a critical site for modulating physicochemical and biological properties. Key comparisons include:

- Benzyl vs. Cyclopropyl : The cyclopropyl analog () has a lower XLogP3 (4.4) compared to the estimated ~4.5 for the benzyl-substituted target, suggesting reduced lipophilicity due to the smaller cyclopropyl group. This difference may influence solubility and membrane permeability in biological systems.

- Benzylthio vs. Benzyl : Compounds with benzylthio substituents (e.g., 5h) exhibit lower melting points (133–135°C) compared to bulkier groups like ethylthio (168–170°C for 5g) , indicating that sulfur-containing substituents may reduce crystallinity.

Heterocyclic Carboxamide Variations

The quinoline-carboxamide moiety distinguishes the target compound from analogs with pyrimidine, isoquinoline, or pyrrolidine systems:

- Quinoline vs. Pyrimidine: The pyrimidine-based analog () has a higher molecular weight (427.86 vs. ~386) due to the sulfonyl and chloro substituents, which may enhance steric hindrance and affect binding affinity in target proteins.

- Hydroxyquinoline vs.

Physical and Chemical Properties

- Melting Points : Benzyl-substituted thiadiazoles (e.g., 5h: 133–135°C ) generally exhibit lower melting points than alkylthio derivatives (e.g., 5g: 168–170°C), likely due to reduced symmetry and weaker crystal packing.

- Lipophilicity : The cyclopropyl analog (XLogP3 = 4.4 ) is less lipophilic than estimated for the benzyl-substituted target, which may correlate with improved aqueous solubility.

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 2-hydroxyquinoline-4-carboxylic acid. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to promote the formation of the amide bond.

Antibacterial Activity

Research has indicated that derivatives of thiadiazole and quinoline exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown potent activity against both Gram-positive and Gram-negative bacteria. In particular, studies have highlighted the effectiveness of these compounds against Staphylococcus aureus and Staphylococcus epidermidis, suggesting a mechanism that disrupts bacterial cell wall synthesis or function .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

Anticancer Activity

This compound has also been evaluated for anticancer properties. Preliminary studies suggest that compounds within this class can inhibit the growth of various cancer cell lines. Notably, compounds with similar structures demonstrated significant cytotoxic effects on MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells .

Table 2: Anticancer Activity in Various Cell Lines

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have shown the ability to modulate oxidative stress within cells, potentially leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological potential of compounds related to this compound:

- Antibacterial Evaluation : A study synthesized various derivatives and evaluated their antibacterial activity using Minimum Inhibitory Concentration (MIC) assays. The results indicated that some derivatives were more potent than traditional antibiotics like ciprofloxacin .

- Anticancer Studies : Another investigation explored the anticancer effects using diverse cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Q & A

Basic: What are the recommended synthetic routes for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling 5-benzyl-1,3,4-thiadiazol-2-amine with 2-hydroxyquinoline-4-carboxylic acid derivatives. A nucleophilic acyl substitution reaction is common, where the amine attacks an activated carbonyl (e.g., using 4-methylbenzoyl chloride as an acylating agent). Optimization includes:

- Temperature control : Reactions at 0–5°C minimize side products (e.g., during chloroacetylation steps) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or methanol aids in crystallization .

- Catalysts : Use of coupling agents like EDCI/HOBt improves amide bond formation efficiency .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend in thiadiazole at ~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms regiochemistry; e.g., quinoline protons appear as downfield doublets (δ 8.5–9.0 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~420–450 Da) .

- HPLC : Monitors purity (>95% required for biological assays) .

Intermediate: How can researchers design experiments to evaluate the anticancer potential of this compound?

Methodological Answer:

- In vitro screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Mechanistic studies :

Advanced: How can crystallographic data resolve contradictions in structural predictions for this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves ambiguities in tautomerism (e.g., thiadiazole vs. thiol forms) .

- Software tools : SHELXL (for refinement) and WinGX (for data visualization) .

- Validation metrics : R-factor <5% and electron density maps confirm bond lengths/angles . Example: A 2025 study resolved conflicting NMR assignments for a similar thiadiazole derivative using crystallography .

Advanced: What strategies mitigate batch-to-batch variability in biological activity data?

Methodological Answer:

- Synthetic reproducibility : Strict control of stoichiometry (1:1.2 amine:acyl chloride ratio) and reaction time .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .

- Bioassay standardization :

Intermediate: How does the electron-withdrawing benzyl group on the thiadiazole ring influence reactivity?

Methodological Answer:

- Electronic effects : The benzyl group stabilizes the thiadiazole ring via resonance, reducing electrophilicity at C2. This slows nucleophilic attacks but enhances stability in acidic conditions .

- Experimental validation : Compare reaction rates with non-benzylated analogs (e.g., 5-methyl-thiadiazole) using kinetic studies .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate:

- MD simulations : AMBER or GROMACS to assess target binding stability over 100 ns trajectories .

Basic: What are the documented biological activities of structurally analogous thiadiazole-quinoline hybrids?

Methodological Answer:

- Anticancer : Analogous compounds induce apoptosis via caspase-3 activation (e.g., 80% inhibition in MCF-7 at 10 µM) .

- Antimicrobial : Thiadiazole derivatives show MIC values of 2–8 µg/mL against S. aureus .

- Antioxidant : DPPH radical scavenging (IC₅₀ ~25 µM) in benzodioxole-containing analogs .

Advanced: How can researchers address discrepancies in SAR studies between in vitro and in vivo models?

Methodological Answer:

- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites .

- Solubility optimization : Use PEG-400 or cyclodextrin complexes to improve bioavailability .

- Dose adjustment : Translate in vitro IC₅₀ to in vivo doses using allometric scaling (e.g., human equivalent dose = mouse dose × 12.3) .

Intermediate: What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.